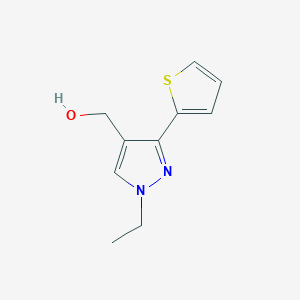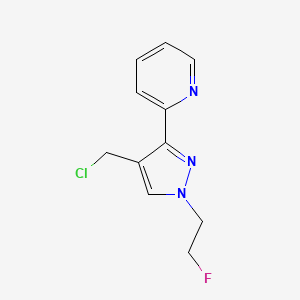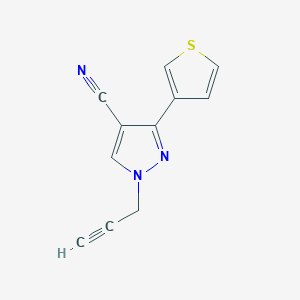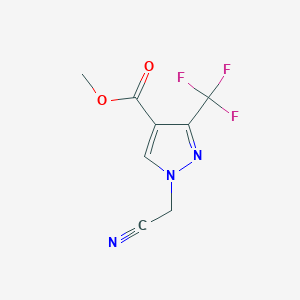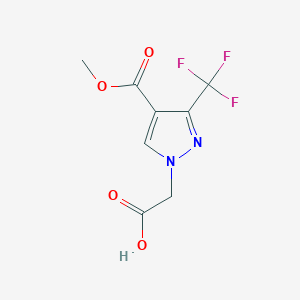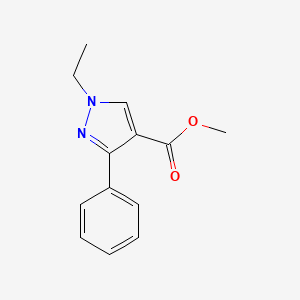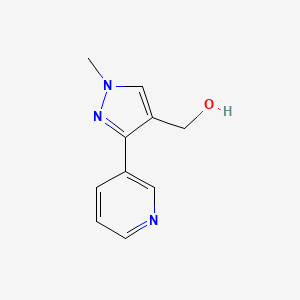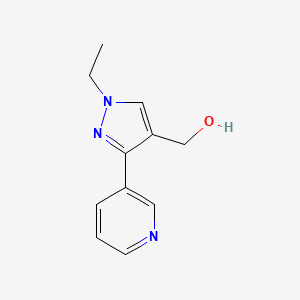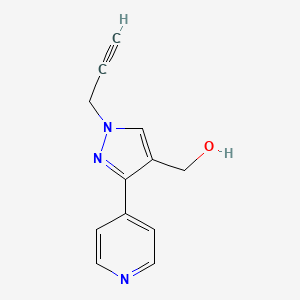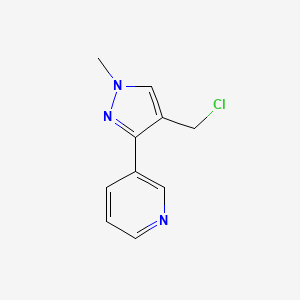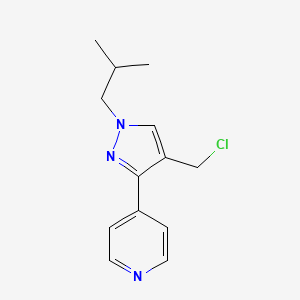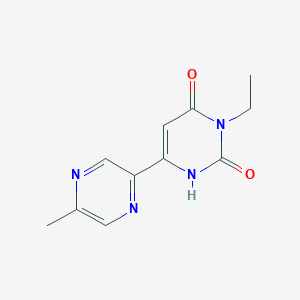
3-Ethyl-6-(5-methylpyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Ethyl-6-(5-methylpyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (3-E-6-M-TPD) is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. It is a relatively simple organic molecule, consisting of three carbon atoms, four nitrogen atoms, and six hydrogen atoms. It is a colorless solid that has a melting point of 132–134 °C and a boiling point of 243–245 °C. It is insoluble in water, but soluble in organic solvents such as ethanol and acetone.
Scientific Research Applications
Antitubulin Agents
Compounds based on the tetrahydropyrimidine scaffold, such as the one , have been synthesized and evaluated for their antiproliferative activity on cancer cell lines. They function as antitubulin agents, disrupting the microtubule dynamics essential for cell division. This disruption leads to cell cycle arrest and potentially to apoptotic cell death .
Anticancer Activity
The compound has shown promise in inhibiting cancer cell growth with low micromolar IC50 values against a panel of cancer cell lines. Its interaction with tubulin at micromolar levels can lead to the accumulation of cells in the G2/M phase of the cell cycle, which is a critical control point before cells enter mitosis .
Selectivity for Cancer Cells
An important aspect of cancer treatment is the selective targeting of cancer cells while sparing normal cells. This compound has demonstrated that it does not induce cell death in normal human peripheral blood mononuclear cells, suggesting potential selectivity against cancer cells .
Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a key mechanism by which anticancer agents can exert their effects. The compound has been found to be very effective in inducing apoptosis in a dose-dependent manner, which is crucial for eliminating cancer cells .
Synthesis Methodology
The synthesis of related compounds often involves solvent- and catalyst-free methods under microwave irradiation, which are environmentally friendly and economically beneficial. Such methods are significant for the large-scale production and potential pharmaceutical applications .
Broad Bioactivity Spectrum
Compounds with similar structures have been associated with a broad spectrum of bioactivity, including antiviral, antiulcer, antibacterial, antifungal, and antituberculosis properties. This suggests that the compound may also possess a wide range of potential therapeutic applications beyond its antitumor activity .
properties
IUPAC Name |
3-ethyl-6-(5-methylpyrazin-2-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-3-15-10(16)4-8(14-11(15)17)9-6-12-7(2)5-13-9/h4-6H,3H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHDIXXRZDVYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=NC=C(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(5-methylpyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



